3-Amino-2,2-dimethylbutan-1-ol
Description
3-Amino-2,2-dimethylbutan-1-ol (CID 55290158) is a branched-chain amino alcohol with the molecular formula C₆H₁₅NO. Its structure features:
- A hydroxyl group (-OH) at position 1.
- Two methyl groups (-CH₃) at position 2.
- An amino group (-NH₂) at position 3.
Key identifiers include:
This compound is structurally analogous to several alcohols and amino alcohols, making it relevant for synthetic chemistry, pharmaceutical intermediates, and chiral building blocks.
Properties
CAS No. |
51942-56-4 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
3-amino-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(7)6(2,3)4-8/h5,8H,4,7H2,1-3H3 |
InChI Key |
LPYUXUILCKAQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2,2-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitro-2,2-dimethylbutan-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the reductive amination of 2,2-dimethylbutanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, 3-Amino-2,2-dimethylbutan-1-ol can be produced through catalytic hydrogenation of 3-nitro-2,2-dimethylbutan-1-ol. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 3-Amino-2,2-dimethylbutanal or 3-Amino-2,2-dimethylbutanone.
Reduction: 3-Amino-2,2-dimethylbutane.
Substitution: 3-Amino-2,2-dimethylbutyl chloride or bromide.
Scientific Research Applications
3-Amino-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in enzyme studies.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylbutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular pathways and influence physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Functional Group Analogues
2-Amino-2-ethylbutan-1-ol
- Molecular Formula: C₆H₁₅NO (structural isomer of the target compound).
- Key Differences: An ethyl group (-CH₂CH₃) replaces the dimethyl groups at position 2. The amino group is at position 2 instead of 3.
- Hazards : Classified as acutely toxic (oral, H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) .
2,2-Dimethyl-1-butanol
- Molecular Formula : C₆H₁₄O.
- Key Differences: Lacks the amino group, reducing reactivity and toxicity.
- Regulatory Status : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) .
3,3-Dimethyl-1-butanol
- Molecular Formula : C₆H₁₄O.
- Key Differences: Dimethyl groups at position 3 instead of 2. No amino group, leading to distinct solubility and boiling points .
2-(Dimethylamino)-2-phenylbutan-1-ol
- Molecular Formula: C₁₂H₁₉NO.
- Key Differences: Incorporates a phenyl ring and dimethylamino group (-N(CH₃)₂), enhancing aromatic interactions. Used in pharmaceuticals (e.g., intermediates for antitussives) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point (Estimated) | LogP (Estimated) |
|---|---|---|---|---|---|
| 3-Amino-2,2-dimethylbutan-1-ol | C₆H₁₅NO | 117.19 g/mol | -OH, -NH₂, 2×-CH₃ | ~200–220°C | 0.5–1.2 |
| 2-Amino-2-ethylbutan-1-ol | C₆H₁₅NO | 117.19 g/mol | -OH, -NH₂, -CH₂CH₃ | ~190–210°C | 0.7–1.5 |
| 2,2-Dimethyl-1-butanol | C₆H₁₄O | 102.17 g/mol | -OH, 2×-CH₃ | ~140–150°C | 1.8–2.3 |
| 3,3-Dimethyl-1-butanol | C₆H₁₄O | 102.17 g/mol | -OH, 2×-CH₃ | ~130–140°C | 1.5–2.0 |
Notes:
- The amino group in 3-Amino-2,2-dimethylbutan-1-ol increases polarity compared to non-amino analogues, reducing LogP .
Biological Activity
3-Amino-2,2-dimethylbutan-1-ol, also known by its CAS number 51942-56-4, is an organic compound with significant biological activity due to its structural characteristics. This compound features a branched structure with both an amino group and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. This article delves into the biological properties, mechanisms of action, and potential applications of 3-Amino-2,2-dimethylbutan-1-ol.
Chemical Structure and Properties
The molecular formula of 3-Amino-2,2-dimethylbutan-1-ol is , with a molecular weight of 117.19 g/mol. Its structural formula can be represented as follows:
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| Functional Groups | Amino and Hydroxyl |
The biological activity of 3-Amino-2,2-dimethylbutan-1-ol is attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds with enzymes and receptors, while the hydroxyl group participates in biochemical reactions. These interactions can modulate enzyme activities and cellular pathways, influencing physiological processes such as metabolism and signaling.
Biological Applications
Research indicates that 3-Amino-2,2-dimethylbutan-1-ol has potential applications in several fields:
- Pharmaceutical Development : It serves as a precursor for synthesizing biologically active compounds, particularly in drug development targeting antiviral and anticancer therapies.
- Enzyme Studies : The compound can be utilized in enzyme kinetics studies due to its ability to influence enzyme activity through competitive inhibition or substrate mimicry.
- Organic Synthesis : It acts as a building block in the synthesis of complex organic molecules, enhancing its utility in synthetic chemistry.
Case Studies and Research Findings
Several studies have explored the biological effects of 3-Amino-2,2-dimethylbutan-1-ol:
- A study demonstrated that derivatives synthesized from this compound exhibited potent cellular activity, with specific compounds showing an IC50 value of 12 nM in assays targeting cellular pathways involved in cancer progression .
- Another investigation highlighted its role as a precursor in synthesizing quinolinone derivatives that displayed improved potency against specific biological targets compared to previous compounds .
Comparative Analysis with Related Compounds
3-Amino-2,2-dimethylbutan-1-ol shares structural similarities with other amino alcohols. Below is a comparative table highlighting these compounds:
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3,3-dimethylbutan-1-ol | Similar structure but amino group on a different carbon | Different reactivity due to structural variation |
| 3-Amino-2,2-dimethylpropan-1-ol | Lacks one carbon in the backbone | Less steric hindrance compared to 3-Amino-2,2-dimethylbutan-1-ol |
| 3-Amino-2-methylbutan-1-ol | Has one less methyl group | Alters steric properties influencing reactivity |
Q & A
Q. What are the standard synthetic routes for 3-Amino-2,2-dimethylbutan-1-ol?
The synthesis typically involves reacting 3,3-dimethylbutan-1-ol with ammonia or amines under controlled conditions using catalysts such as transition metals or acid/base systems. Reaction parameters like temperature (often 80–120°C), solvent choice (e.g., ethanol or THF), and inert atmospheres (argon/nitrogen) are critical for optimizing yield. Steric hindrance from the dimethyl groups necessitates prolonged reaction times or elevated pressures to achieve full conversion .
Q. How can the structure of 3-Amino-2,2-dimethylbutan-1-ol be confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify protons and carbons near the amino and hydroxyl groups, with characteristic shifts at δ 1.2–1.4 ppm (dimethyl groups) and δ 3.5–4.0 ppm (hydroxyl-proximal CH) .
- IR : Peaks at ~3350 cm (N-H stretch) and ~1050 cm (C-O stretch) confirm functional groups.
- Mass Spectrometry : Molecular ion [M+H] at m/z 118.16 (CHNO) validates the molecular formula .
Q. What types of chemical reactions does 3-Amino-2,2-dimethylbutan-1-ol undergo?
Key reactions include:
- Oxidation : Using KMnO or CrO converts the hydroxyl group to a ketone.
- Reduction : LiAlH reduces the amino group to a secondary amine.
- Substitution : Halogenation (e.g., SOCl) replaces the hydroxyl group with Cl, enabling further derivatization .
Advanced Research Questions
Q. How do steric effects from the dimethyl groups influence the reactivity of 3-Amino-2,2-dimethylbutan-1-ol in substitution reactions?
The geminal dimethyl groups create significant steric hindrance, slowing nucleophilic substitution at the adjacent carbon. Catalysts like BF-etherate or phase-transfer agents (e.g., tetrabutylammonium bromide) are required to enhance reaction rates. Kinetic studies show a 40–60% decrease in SN efficiency compared to non-branched analogs .
Q. What strategies are effective in optimizing enantiomeric purity during synthesis?
Chiral resolution methods include:
- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation.
- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve >95% enantiomeric excess.
- Derivatization : Diastereomeric salt formation with tartaric acid derivatives .
Q. How can computational modeling predict the interaction of 3-Amino-2,2-dimethylbutan-1-ol with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to enzymes like α-glucosidase. The amino group forms hydrogen bonds with catalytic residues (e.g., Asp214), while the dimethyl moiety stabilizes hydrophobic pockets. In silico studies correlate with in vitro IC values, enabling structure-activity relationship (SAR) optimization .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for 3-Amino-2,2-dimethylbutan-1-ol?
Variations in yield (40–85%) arise from differences in catalyst loading, solvent purity, or reaction scaling. Reproducibility requires strict control of:
- Moisture : Use of molecular sieves or anhydrous solvents.
- Catalyst Activity : Freshly prepared catalysts (e.g., Raney Ni) vs. aged batches. Cross-validation via H NMR quantification against internal standards (e.g., 1,3,5-trimethoxybenzene) is recommended .
Methodological Guidelines
Q. What protocols ensure safe handling and storage of 3-Amino-2,2-dimethylbutan-1-ol?
Q. How can researchers analyze the compound’s stability under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C. Monitor degradation via HPLC-UV at 254 nm. The amino group protonates at pH < 4, reducing nucleophilicity, while alkaline conditions (pH > 10) promote hydroxyl group oxidation .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating the bioactivity of 3-Amino-2,2-dimethylbutan-1-ol derivatives?
- Enzyme Inhibition : α-Glucosidase inhibition assays using p-nitrophenyl-α-D-glucopyranoside as substrate.
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC determination).
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against E. coli or S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
